Remazol marine blue

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

84229-70-9 |

|---|---|

Molecular Formula |

C28H25N5Na4O21S6 |

Molecular Weight |

1051.9 g/mol |

IUPAC Name |

tetrasodium;5-amino-3-[[2,5-dimethoxy-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-4-hydroxy-6-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2,7-disulfonate |

InChI |

InChI=1S/C28H29N5O21S6.4Na/c1-51-19-14-21(56(37,38)10-8-54-60(48,49)50)20(52-2)13-18(19)31-33-27-23(58(42,43)44)12-15-11-22(57(39,40)41)26(25(29)24(15)28(27)34)32-30-16-3-5-17(6-4-16)55(35,36)9-7-53-59(45,46)47;;;;/h3-6,11-14,34H,7-10,29H2,1-2H3,(H,39,40,41)(H,42,43,44)(H,45,46,47)(H,48,49,50);;;;/q;4*+1/p-4 |

InChI Key |

HFPRJSOAOWITGC-UHFFFAOYSA-J |

Canonical SMILES |

COC1=CC(=C(C=C1N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC=C(C=C4)S(=O)(=O)CCOS(=O)(=O)[O-])N)O)OC)S(=O)(=O)CCOS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

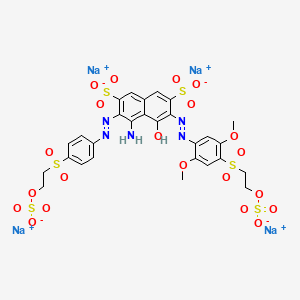

What is the chemical structure of Remazol marine blue?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and analytical methodologies for Remazol Marine Blue, a widely used reactive dye. This document is intended to serve as a comprehensive resource for professionals in research and development.

Chemical Structure and Properties

This compound, also known as C.I. Reactive Blue 203, is a multifunctional azo reactive dye. Its chemical structure is characterized by the presence of two vinyl sulfone groups, which are the reactive moieties that form covalent bonds with the hydroxyl groups of cellulosic fibers, such as cotton. This covalent bonding results in excellent wash fastness.

The systematic chemical name for this compound is Tetrasodium-4-amino-6-[2,5-dimethoxy-4-(2-sulfoxyethylsulfonyl) phenylazo] -5-hydroxy-3-(4-(2-(sulfoxyethylsulfonyl) phenylazo)naphtalene-2,7-disulfonate.

Chemical Structure Diagram:

Caption: Chemical structure of this compound.

| Property | Value | Reference |

| Molecular Formula | C28H29N5O21S6.4Na | [1] |

| Molecular Weight | 1051.87 g/mol | [2] |

| CAS Number | 84229-70-9 | [2] |

| Class | Azo Dye | [3] |

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the removal of this compound from aqueous solutions.

Table 1: Optimal Conditions for Reactive Blue 203 Removal

| Method | Parameter | Optimal Value | Maximum Removal (%) | Reference |

| UV Irradiation | pH | 13 | 95 | [4] |

| Contact Time | 15 min | [4] | ||

| Ferrate(VI) Oxidation | pH | 1 | 85 | [4] |

| Temperature | 50°C | [4] | ||

| Adsorption on MgO Nanoparticles | pH | 13 | 94 | [4] |

| Adsorption on TiO2-P25 | pH | 3 | - | [5] |

| Adsorbent Dose | 0.125 g / 25 mL | [5] | ||

| Contact Time | 180 min | [5] |

Table 2: Toxicological Data for Reactive Blue 203

| Organism | Endpoint | Value | Reference |

| Danio rerio (Zebrafish) Embryos | LC50 (96 h) | 278.32 mg/L | [6] |

Experimental Protocols

This section details the methodologies for the analysis and degradation of this compound.

Spectrophotometric Analysis

This protocol describes the determination of this compound concentration in a solution using a UV-Vis spectrophotometer.

Materials:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

This compound stock solution (e.g., 1000 mg/L)

-

Deionized water

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound (e.g., 5, 10, 20, 30, 40, 50 mg/L) by diluting the stock solution with deionized water.

-

Wavelength of Maximum Absorbance (λmax) Determination: Scan a standard solution of this compound across the visible spectrum (typically 400-800 nm) to determine the wavelength of maximum absorbance. For this compound, the λmax is approximately 631 nm.[7]

-

Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.

-

Sample Measurement: Measure the absorbance of the unknown sample at the λmax.

-

Concentration Determination: Determine the concentration of the unknown sample by interpolating its absorbance value on the calibration curve.

High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the separation and quantification of this compound. The specific conditions may need to be optimized for different sample matrices.

Instrumentation:

-

HPLC system with a UV-Vis or Diode Array Detector (DAD)

-

Reversed-phase C18 column

-

Mobile phase solvents (e.g., acetonitrile, water)

-

Buffer (e.g., ammonium acetate)

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase, for example, a gradient of acetonitrile and water with a buffer. A typical starting point could be a gradient from 10% to 90% acetonitrile over 30 minutes.

-

Sample Preparation:

-

Aqueous Samples: Filter the sample through a 0.45 µm syringe filter before injection.

-

Textile Effluent: Pre-treatment may be necessary to remove interfering substances. This can include solid-phase extraction (SPE) or liquid-liquid extraction.

-

-

Chromatographic Conditions:

-

Column: Standard C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: Monitor the absorbance at the λmax of this compound (around 631 nm).

-

-

Analysis: Inject the prepared sample and standards. Identify the this compound peak based on its retention time compared to a standard. Quantify the concentration using a calibration curve generated from the peak areas of the standards.

Fourier-Transform Infrared Spectroscopy (FTIR)

This protocol describes the preparation of a solid sample of this compound for FTIR analysis using the KBr pellet method.

Materials:

-

FTIR Spectrometer

-

Agate mortar and pestle

-

KBr press and pellet die

-

Potassium bromide (KBr), spectroscopy grade, dried.

-

This compound, solid powder

Procedure:

-

Sample Grinding: Grind a small amount (1-2 mg) of the this compound sample to a fine powder using the agate mortar and pestle.

-

Mixing with KBr: Add approximately 100-200 mg of dry KBr powder to the mortar and mix thoroughly with the ground sample.

-

Pellet Formation: Transfer the mixture to the pellet die and press it under high pressure to form a transparent or semi-transparent pellet.

-

Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Degradation Studies

The following workflow outlines a general procedure for studying the degradation of this compound.

Caption: General workflow for a degradation study of this compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate logical relationships and workflows relevant to the study of this compound.

Caption: Workflow for the analysis of a sample containing this compound.

References

Remazol marine blue CAS number and properties.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Remazol Brilliant Blue R (RBBR), also known as Reactive Blue 19, is a synthetic anthraquinone dye with the CAS number 2580-78-1 .[1][2] It is widely utilized in the textile industry for dyeing cellulosic fibers like cotton, wool, and silk, owing to its ability to form strong, covalent bonds with the substrate, which imparts excellent colorfastness.[3] Beyond textiles, RBBR serves as a valuable tool in biotechnology and research, particularly as a protein stain in electrophoresis and as a model compound in studies on the degradation of textile effluents. This guide provides a comprehensive overview of the chemical and physical properties of Remazol Brilliant Blue R, detailed experimental protocols for its key applications, and a summary of its toxicological profile.

Chemical and Physical Properties

Remazol Brilliant Blue R is a dark blue to black crystalline powder.[1] Its chemical structure is based on an anthraquinone chromophore, which is responsible for its vibrant blue color. The presence of a vinyl sulfone group allows it to react covalently with hydroxyl and amino groups on various substrates under alkaline conditions.

Identification and Structure

| Identifier | Value |

| CAS Number | 2580-78-1 |

| Synonyms | Reactive Blue 19, C.I. 61200, Remazol Blue R |

| IUPAC Name | disodium;1-amino-9,10-dioxo-4-[[3-[2-(sulfonatooxy)ethyl]sulfonylphenyl]amino]anthracene-2-sulfonate[4] |

| Molecular Formula | C₂₂H₁₆N₂Na₂O₁₁S₃[1][2] |

| SMILES | C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=CC=C4)S(=O)(=O)CCOS(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+] |

| InChI Key | KUIXZSYWBHSYCN-UHFFFAOYSA-L |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 626.54 g/mol [1][2] |

| Appearance | Dark blue to black crystalline powder[1] |

| Solubility | Soluble in water (approx. 1 mg/mL)[2] |

| Density | 1.74 g/cm³ (at 20°C)[5] |

| Melting Point | Data not available (likely decomposes) |

| Storage Temperature | Room temperature[2] |

Spectroscopic Properties

Remazol Brilliant Blue R exhibits characteristic absorbance peaks in both the ultraviolet (UV) and visible regions of the electromagnetic spectrum. A peak is observed in the UV region at approximately 231 nm, which is attributable to the electronic transitions within the aromatic anthraquinone structure.[6] The vibrant blue color of the dye is due to a strong absorption band in the visible spectrum, with a maximum absorbance (λmax) reported in the range of 580-594 nm.[7][8]

Applications and Experimental Protocols

Remazol Brilliant Blue R's utility spans from industrial dyeing to specialized laboratory procedures.

Textile Dyeing

RBBR is a reactive dye used for coloring cellulosic fibers. The vinyl sulfone group reacts with the hydroxyl groups of cellulose in an alkaline medium, forming a stable covalent ether bond.

This protocol describes a conventional dyeing process for cotton fabric.

Materials:

-

Pre-scoured cotton fabric

-

Remazol Brilliant Blue R dye

-

Sodium chloride (NaCl) or Glauber's salt (Na₂SO₄)

-

Sodium carbonate (Soda ash, Na₂CO₃)

-

Wetting agent

-

Laboratory dyeing machine (e.g., Jigger or beaker dyer)

Procedure:

-

Dye Bath Preparation: Prepare a dyebath with a liquor-to-goods ratio of 10:1. Add a wetting agent and the required amount of salt (e.g., 50 g/L NaCl).[9]

-

Dye Addition: Dissolve the calculated amount of Remazol Brilliant Blue R (e.g., for a 2% shade on weight of fabric) in water and add it to the dyebath.

-

Dyeing: Introduce the wet cotton fabric into the dyebath at room temperature. Run for 5-10 minutes to ensure even wetting.

-

Temperature Increase: Gradually raise the temperature of the dyebath to 60°C over 20-30 minutes.[10]

-

Dye Exhaustion: Continue running the fabric in the dyebath at 60°C for 30 minutes to allow the dye to adsorb onto the fiber.

-

Alkali Fixation: Add the calculated amount of soda ash (e.g., 20 g/L), typically in two portions over 10-15 minutes, to raise the pH and initiate the covalent reaction between the dye and the fiber.[10]

-

Fixation Time: Continue the dyeing process at 60°C for an additional 45-60 minutes to ensure complete fixation.

-

Rinsing and Soaping: Drain the dyebath. Rinse the dyed fabric thoroughly with cold water, followed by a hot rinse.

-

Washing: Soap the fabric with a non-ionic detergent (e.g., 2 g/L) at 90°C for 15 minutes to remove any unfixed dye.[11]

-

Final Rinse and Drying: Rinse the fabric again with hot and then cold water until the rinse water is clear. Dry the fabric.

Biotechnology: Protein Staining

RBBR can be used to pre-stain proteins before electrophoretic separation, allowing for direct visualization of the protein bands during the run. This is advantageous for monitoring the progress of electrophoresis and can eliminate the need for a separate post-staining step.

This protocol is adapted for pre-staining protein samples prior to sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[12]

Materials:

-

Protein sample

-

100 mM Sodium Carbonate (Na₂CO₃) solution, pH 10

-

Remazol Brilliant Blue R dye solution (10 mg/mL in 10% SDS)

-

10% (w/v) Sodium Dodecyl Sulfate (SDS)

-

Crystalline lysine

-

SDS-PAGE loading buffer (e.g., Laemmli buffer)

Procedure:

-

Alkaline Treatment: Mix the protein solution with an equal volume of 100 mM Na₂CO₃ solution.

-

Dye Addition: Add the RBBR dye solution to the protein mixture to a final concentration of 2 mg/mL. Ensure the final SDS concentration is at least 2%.[12]

-

Incubation: Incubate the mixture at 60°C for 30-60 minutes.[12][13] This facilitates the covalent linkage of the dye to the protein.

-

Reaction Quenching: Stop the staining reaction by adding an excess of crystalline lysine (e.g., 10 mg). Lysine will react with any remaining free dye.

-

Sample Preparation for Electrophoresis: Add an appropriate volume of concentrated SDS-PAGE loading buffer to the pre-stained protein sample.

-

Denaturation: Heat the sample at 95-100°C for 5 minutes.

-

Loading: Load the pre-stained sample onto an SDS-PAGE gel and run the electrophoresis as per standard procedures. The protein bands will be visible as they migrate through the gel.

Environmental Science: Wastewater Treatment

Due to its stability, RBBR is often used as a model compound for studying the efficacy of wastewater treatment technologies, particularly Advanced Oxidation Processes (AOPs).

This protocol outlines a typical laboratory-scale experiment for the decolorization of an RBBR solution using UV irradiation and hydrogen peroxide.[14][15][16]

Materials:

-

Remazol Brilliant Blue R stock solution (e.g., 100 mg/L)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 30%)

-

pH meter and buffer solutions (for pH adjustment)

-

UV photoreactor (with a UV lamp, e.g., mercury vapor lamp)

-

Spectrophotometer for measuring absorbance

Procedure:

-

Sample Preparation: Prepare a known concentration of RBBR solution in a quartz vessel suitable for UV irradiation. Adjust the pH to the desired level (e.g., pH 7) using dilute acid or base.

-

Initial Measurement: Take an initial sample (time = 0) and measure its absorbance at the λmax of RBBR (approx. 594 nm) using a spectrophotometer.

-

Initiation of Reaction: Add a specific concentration of H₂O₂ to the RBBR solution (e.g., to a final concentration of 10-20 mL/L).[16]

-

UV Irradiation: Immediately place the solution in the photoreactor and turn on the UV lamp to start the degradation process.

-

Sampling: Withdraw aliquots of the solution at regular time intervals (e.g., 5, 10, 20, 30, 60 minutes).

-

Absorbance Measurement: Measure the absorbance of each aliquot at the λmax.

-

Data Analysis: Calculate the percentage of decolorization at each time point using the formula: Decolorization (%) = [(A₀ - Aₜ) / A₀] x 100 where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

-

Kinetic Analysis: The data can be used to determine the reaction kinetics, which often follows a pseudo-first-order model for this type of degradation.

Toxicological and Safety Information

Remazol Brilliant Blue R requires careful handling due to potential health effects. The toxicological properties of this material have not been fully investigated.

Health Effects

-

Irritation: May cause irritation to the eyes, skin, respiratory tract, and digestive tract.

-

Carcinogenicity: It is considered a questionable carcinogen, although it is not listed as a carcinogen by major regulatory agencies such as ACGIH, IARC, or NTP.

Safety and Handling

| Precaution | Description |

| Personal Protective Equipment (PPE) | Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and protective clothing to prevent skin exposure. A dust mask (e.g., N95 type) is recommended when handling the powder.[2] |

| Ventilation | Use in a well-ventilated area to keep airborne concentrations low. |

| Handling | Avoid contact with eyes, skin, and clothing. Minimize dust generation and accumulation. Wash thoroughly after handling. |

| Storage | Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents. |

| First Aid | Eyes: Flush with plenty of water for at least 15 minutes. Skin: Flush skin with plenty of water. Ingestion: Give 2-4 cupfuls of milk or water if the victim is conscious. Inhalation: Move to fresh air. Seek medical attention if irritation or other symptoms persist. |

Conclusion

Remazol Brilliant Blue R (CAS No. 2580-78-1) is a versatile anthraquinone dye with significant applications in the textile industry and scientific research. Its reactive vinyl sulfone group allows for the formation of stable covalent bonds, making it an effective dye for cellulosic fibers and a useful tool for pre-staining proteins in biochemical analyses. While its toxicological profile is not fully characterized, it is known to be an irritant and requires standard laboratory precautions for safe handling. The detailed protocols provided in this guide offer a practical framework for its application in dyeing, protein analysis, and environmental degradation studies, making it a compound of continued interest for both industrial and academic researchers.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Powder | Sigma-Aldrich [sigmaaldrich.com]

- 3. Remazol Brilliant Blue R | C22H18N2O11S3 | CID 17410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Remazol Brilliant Blue R, pure 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. Remazol Brilliant Blue R | 2580-78-1 [chemicalbook.com]

- 6. Absorption [Remazol Brilliant Blue R] | AAT Bioquest [aatbio.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Remazol Fiber Reactive Dyes [pburch.net]

- 10. repository.lib.ncsu.edu [repository.lib.ncsu.edu]

- 11. cellulosechemtechnol.ro [cellulosechemtechnol.ro]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. thescipub.com [thescipub.com]

- 16. researchgate.net [researchgate.net]

Remazol Brilliant Blue R: A Versatile Tool in Biotechnological Research and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Remazol Brilliant Blue R (RBBR), a reactive anthraquinone dye, has transcended its origins in the textile industry to become an invaluable tool in various biotechnology applications. Its unique chemical properties, including its vibrant color and ability to interact with biological molecules, have positioned it as a key reagent in protein analysis, enzyme kinetics, and bioremediation studies. This technical guide provides a comprehensive overview of the core applications of RBBR in biotechnology, complete with detailed experimental protocols, quantitative data summaries, and visual representations of key processes to aid researchers in leveraging this versatile dye in their work.

Core Applications of Remazol Brilliant Blue R in Biotechnology

The utility of Remazol Brilliant Blue R in the biotechnology sector can be broadly categorized into three main areas:

-

Protein Staining in Electrophoresis: RBBR serves as a convenient pre-stain for the visualization of proteins in polyacrylamide gel electrophoresis (PAGE). Its ability to covalently bind to proteins prior to separation allows for the direct observation of protein bands during and after the electrophoretic run, eliminating the need for a separate post-staining step.

-

Enzyme Substrate for Laccase and Peroxidase Assays: The chromophore of RBBR is an excellent substrate for oxidative enzymes such as laccases and peroxidases. The enzymatic degradation of the dye leads to a measurable decrease in its characteristic absorbance, providing a straightforward method for determining enzyme activity and studying enzyme kinetics.

-

Indicator for Bioremediation and Decolorization Studies: Due to its recalcitrant nature, RBBR is widely used as a model compound to assess the efficiency of microorganisms and enzymes in breaking down industrial dyes. The visible decolorization of RBBR provides a rapid and simple qualitative and quantitative measure of bioremediation efficacy.

Quantitative Data Summary

The following tables summarize key quantitative data related to the primary applications of Remazol Brilliant Blue R in biotechnology.

Table 1: Protein Staining with Remazol Brilliant Blue R

| Parameter | Value | Notes |

| Detection Limit | Estimated to be in the range of 100-500 ng | While specific quantitative data for RBBR is limited, its sensitivity is comparable to Coomassie Brilliant Blue R-250, which has a detection limit of approximately 100 ng per protein band[1]. |

| Staining Type | Covalent, Pre-staining | The dye is covalently linked to proteins before electrophoresis. |

| Binding Specificity | Binds to reactive amino, hydroxy, and sulfhydryl groups in proteins. | The reaction occurs under alkaline conditions. |

Table 2: Enzyme Kinetics of Laccase with Remazol Brilliant Blue R

| Laccase Source Organism | Km (µM) | Vmax (µmol/min/mg) | Optimal pH | Optimal Temperature (°C) |

| Trametes versicolor | 126 | 1.412 | 5.0 | 30 |

| Pleurotus ostreatus | - | - | 4.0 | 30 |

| Cerrena sp. RSD1 | - | - | 3.0 | 65 |

| Funalia trogii | - | - | 3.0 | 50 |

Note: Enzyme kinetic parameters can vary significantly based on the specific enzyme isoform, purity, and assay conditions. The data presented is a compilation from various studies.

Table 3: Enzyme Kinetics of Peroxidase with Remazol Brilliant Blue R

| Peroxidase Source | Km (µM) | Vmax (µmol/min/mg) | Optimal pH | Optimal Temperature (°C) |

| Horseradish Peroxidase (HRP) | 14.8 | - | 4.5 | - |

| Pleurotus ostreatus | 10.99 | - | 3.0-3.5 | 25 |

Note: As with laccases, peroxidase kinetics are dependent on the specific enzyme and experimental setup.

Table 4: Decolorization of Remazol Brilliant Blue R by Microorganisms

| Microorganism | Decolorization Efficiency (%) | Time | Key Conditions |

| Aspergillus fumigatus (SN8c) | 91.3% | 5 days | 40 mg/L RBBR, 1 g/L glucose, pH 3-5[2][3] |

| Aspergillus terreus (SN40b) | 84.5% | 5 days | 40 mg/L RBBR, 1 g/L glucose[2][3] |

| Pleurotus ostreatus | 70-80% | 8 days | -[2] |

| Coriolus versicolor | 80% | 8 days | -[2] |

| Penicillium sp. | 42.1% | 14 days | 100 mg/L RBBR |

| Escherichia coli NG188 | >90% | 3 days | Optimized media, 40°C, static |

| Clostridium butyricum (EI05) | 100% | 48-72 h | - |

| Clostridium acetobutylicum (EI25) | 100% | 48-72 h | - |

Experimental Protocols

This section provides detailed methodologies for the key applications of Remazol Brilliant Blue R.

Protocol 1: Pre-staining of Proteins for SDS-PAGE

This protocol allows for the direct visualization of protein bands during and after electrophoresis.

Materials:

-

Protein sample

-

100 mM Sodium carbonate (Na₂CO₃) solution, pH 10

-

Remazol Brilliant Blue R (RBBR) solution: 10 mg/mL in 10% (w/v) Sodium Dodecyl Sulfate (SDS)

-

Crystalline lysine

-

SDS-PAGE loading buffer (2X)

-

Microcentrifuge tubes

Procedure:

-

In a microcentrifuge tube, mix your protein solution with an equal volume of 100 mM Na₂CO₃ solution.

-

Add the RBBR solution to a final concentration of 2 mg/mL.

-

Add SDS to a final concentration of 2% (if not already present in the RBBR solution).

-

Incubate the mixture at 60°C for 1 hour[4].

-

Stop the reaction by adding a small amount of crystalline lysine.

-

Mix the pre-stained protein sample with an equal volume of 2X SDS-PAGE loading buffer.

-

Heat the sample at 95°C for 5 minutes.

-

The sample is now ready to be loaded onto an SDS-PAGE gel. The protein bands will be visible as they migrate through the gel.

Protocol 2: Laccase Activity Assay

This spectrophotometric assay measures the decrease in absorbance of RBBR as it is oxidized by laccase.

Materials:

-

Laccase enzyme solution (crude or purified)

-

Remazol Brilliant Blue R (RBBR) stock solution (e.g., 1 g/L in deionized water)

-

Sodium acetate buffer (0.1 M, pH 4.5)

-

Spectrophotometer and cuvettes

Procedure:

-

Prepare the reaction mixture in a cuvette by adding:

-

Sodium acetate buffer (e.g., 800 µL)

-

RBBR stock solution to a final concentration of 50-100 mg/L (e.g., 100 µL of a 1 g/L stock for a final volume of 1 mL)

-

Deionized water to bring the volume to 900 µL.

-

-

Incubate the reaction mixture at the optimal temperature for the laccase being tested (e.g., 30°C) for 5 minutes to equilibrate.

-

Initiate the reaction by adding the laccase enzyme solution (e.g., 100 µL).

-

Immediately mix the solution and start monitoring the decrease in absorbance at 592 nm over time (e.g., every 30 seconds for 5-10 minutes).

-

The rate of decolorization is proportional to the laccase activity.

Calculation of Enzyme Activity: One unit of laccase activity can be defined as the amount of enzyme that catalyzes the decolorization of 1 µmol of RBBR per minute. The calculation requires the molar extinction coefficient of RBBR at 592 nm.

Protocol 3: Peroxidase Activity Assay

This assay is similar to the laccase assay but requires the addition of hydrogen peroxide (H₂O₂).

Materials:

-

Peroxidase enzyme solution (crude or purified)

-

Remazol Brilliant Blue R (RBBR) stock solution (e.g., 1 g/L in deionized water)

-

Sodium acetate buffer (0.1 M, pH 3.5)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 10 mM)

-

Spectrophotometer and cuvettes

Procedure:

-

Prepare the reaction mixture in a cuvette by adding:

-

Sodium acetate buffer (e.g., 700 µL)

-

RBBR stock solution to a final concentration of 50-100 mg/L (e.g., 100 µL of a 1 g/L stock)

-

H₂O₂ solution to a final concentration of 0.1-1 mM (e.g., 100 µL of a 10 mM stock)[5]

-

Deionized water to bring the volume to 900 µL.

-

-

Incubate the reaction mixture at the optimal temperature for the peroxidase (e.g., 25°C) for 5 minutes.

-

Initiate the reaction by adding the peroxidase enzyme solution (e.g., 100 µL).

-

Immediately mix and monitor the decrease in absorbance at 592 nm over time.

-

The rate of reaction is indicative of the peroxidase activity.

Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and pathways related to the use of Remazol Brilliant Blue R in biotechnology.

Caption: Workflow for pre-staining proteins with RBBR.

Caption: General workflow for laccase and peroxidase assays using RBBR.

Caption: Simplified pathway of RBBR degradation by oxidative enzymes.

Conclusion

Remazol Brilliant Blue R has proven to be a robust and versatile dye for a range of biotechnological applications. Its utility in protein visualization, as a reliable substrate for important industrial enzymes, and as a benchmark for bioremediation studies underscores its significance in modern research and development. The protocols and data presented in this guide offer a solid foundation for scientists and researchers to effectively integrate RBBR into their experimental workflows, contributing to advancements in proteomics, enzymology, and environmental biotechnology.

References

- 1. The Determination of Assay for Laccase of Bacillus subtilis WPI with Two Classes of Chemical Compounds as Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficacy of Fungi in the Decolorization and Detoxification of Remazol Brilliant Blue Dye in Aquatic Environments | MDPI [mdpi.com]

- 3. Efficacy of Fungi in the Decolorization and Detoxification of Remazol Brilliant Blue Dye in Aquatic Environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Core Principles of Remazol Dyes: An In-depth Technical Guide for Researchers

Introduction: Remazol dyes represent a significant class of reactive dyes widely utilized in the textile industry for coloring cellulosic fibers such as cotton, viscose, and linen, as well as protein fibers like wool and silk.[1][2] Their popularity stems from their ability to form strong, covalent bonds with the fiber, resulting in dyeings with excellent wash fastness and brilliant shades.[1][3] This technical guide provides a comprehensive overview of the fundamental principles of Remazol dyes, focusing on their chemical structure, reaction mechanism, and the critical parameters influencing their application.

Chemical Structure and Reactive Group

Remazol dyes are characterized by the presence of a vinyl sulfone (-SO₂-CH=CH₂) group, or a precursor that generates this group under alkaline conditions.[1][4] The most common precursor is the β-sulfatoethylsulfone group (-SO₂-CH₂-CH₂-OSO₃H).[1][5] This masked form enhances the stability of the dye in storage and during the initial phases of dyeing.[6]

The general structure of a Remazol dye can be represented as:

Chromophore - Bridge - SO₂-CH₂-CH₂-OSO₃Na

-

Chromophore: This is the colored part of the dye molecule, typically an azo or anthraquinone group, which determines the hue of the dye.[5][7]

-

Bridge: A linking group, often an amino group (-NH-), connects the chromophore to the reactive system.

-

Reactive Group (masked): The β-sulfatoethylsulfone group is the inactive form of the reactive moiety.

Under alkaline conditions, the β-sulfatoethylsulfone group undergoes an elimination reaction to form the highly reactive vinyl sulfone group.[1]

Reaction Mechanism with Cellulosic Fibers

The dyeing process with Remazol dyes involves two key stages: exhaustion and fixation.

2.1. Exhaustion: In this initial phase, the dye is adsorbed onto the surface of the fiber from the dyebath. This process is facilitated by the addition of an electrolyte, such as sodium chloride (NaCl) or sodium sulfate (Na₂SO₄).[2][8][9] Cellulosic fibers acquire a negative surface charge in water, which repels the anionic dye molecules. The electrolyte neutralizes this negative charge, reducing the repulsion and promoting the migration of the dye from the solution to the fiber.[2][9]

2.2. Fixation: The fixation of Remazol dyes onto cellulosic fibers occurs under alkaline conditions, which are typically achieved by adding sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) to the dyebath.[10][11] The fixation process involves a two-step nucleophilic reaction:

-

Activation of the Dye: The alkaline conditions catalyze the elimination of the sulfate group from the β-sulfatoethylsulfone precursor, forming the highly electrophilic vinyl sulfone group.[1]

-

Covalent Bond Formation: The hydroxyl groups of the cellulose fiber act as nucleophiles, attacking the terminal carbon atom of the vinyl sulfone group. This results in the formation of a stable ether linkage (covalent bond) between the dye molecule and the cellulose polymer.[5][12]

Simultaneously, a competing reaction occurs where the vinyl sulfone group reacts with the hydroxyl ions (OH⁻) in the water, leading to the hydrolysis of the dye.[13] The hydrolyzed dye is no longer capable of reacting with the fiber and must be removed during the subsequent washing process to ensure good wash fastness.[14]

Reaction Pathway of a Remazol Dye with Cellulose:

Caption: Reaction pathway of a Remazol dye with cellulose.

Factors Influencing the Dyeing Process

The efficiency of the dyeing process with Remazol dyes is influenced by several critical parameters:

3.1. pH: The pH of the dyebath is a crucial factor in both the activation of the dye and the fixation reaction.[10][15] Alkaline conditions are necessary to generate the vinyl sulfone group and to ionize the hydroxyl groups of the cellulose, making them more nucleophilic.[10][11] However, excessively high pH can increase the rate of dye hydrolysis, leading to a lower fixation yield.[11] The optimal pH for fixation is typically between 10 and 11.[11]

3.2. Temperature: Temperature affects the rates of dye diffusion, exhaustion, and fixation.[16][17] An increase in temperature generally increases the rate of dyeing. However, high temperatures can also accelerate the hydrolysis of the dye, reducing the overall fixation efficiency.[11][17] The optimal temperature for dyeing with Remazol dyes depends on the specific dye and is typically in the range of 40-60°C.[6]

3.3. Electrolyte Concentration: The concentration of salt in the dyebath influences the exhaustion of the dye onto the fiber.[2][18] Higher salt concentrations are generally required for deeper shades to overcome the electrostatic repulsion between the anionic dye and the cellulosic fiber.[8][18] However, excessive salt concentrations can lead to dye aggregation, which may reduce the color yield.[18]

3.4. Dyeing Time: Sufficient time is required for the dye to be exhausted onto the fiber and for the fixation reaction to occur.[11] The optimal dyeing time depends on the other process parameters, such as temperature and pH.

Quantitative Data on Dyeing Performance

The performance of Remazol dyes is evaluated based on their exhaustion and fixation efficiencies. The following tables summarize the typical effects of key parameters on these efficiencies.

Table 1: Effect of pH on Exhaustion and Fixation of Remazol Dyes

| pH | Exhaustion (%) | Fixation (%) |

| 9.0 | ~65 | ~40 |

| 10.0 | ~70 | ~60 |

| 10.5 | ~75 | ~70 |

| 11.0 | ~75 | ~75 |

| 12.0 | ~70 | ~65 |

Note: Data are illustrative and can vary depending on the specific dye, substrate, and other dyeing conditions.[10][15]

Table 2: Effect of Temperature on Exhaustion and Fixation of Remazol Dyes

| Temperature (°C) | Exhaustion (%) | Fixation (%) |

| 30 | ~60 | ~50 |

| 40 | ~65 | ~60 |

| 50 | ~70 | ~70 |

| 60 | ~75 | ~75 |

| 70 | ~70 | ~65 |

Note: Data are illustrative and can vary depending on the specific dye, substrate, and other dyeing conditions.[16][17]

Table 3: Effect of Salt Concentration on Exhaustion of Remazol Dyes

| Salt Concentration (g/L) | Exhaustion (%) |

| 20 | ~50 |

| 40 | ~65 |

| 60 | ~75 |

| 80 | ~80 |

| 100 | ~80 |

Note: Data are illustrative and can vary depending on the specific dye, substrate, and other dyeing conditions.[2][18]

Experimental Protocols

5.1. Exhaust Dyeing of Cotton with a Remazol Dye

Materials:

-

Scoured and bleached cotton fabric

-

Remazol dye (e.g., Remazol Brilliant Blue R)

-

Sodium chloride (NaCl) or Sodium sulfate (Na₂SO₄)

-

Sodium carbonate (Na₂CO₃)

-

Acetic acid

-

Washing agent (e.g., non-ionic detergent)

-

Laboratory dyeing machine (e.g., beaker dyer)

Procedure:

-

Prepare a dyebath with the required amount of water, dye, and electrolyte. The liquor ratio (ratio of the weight of the dyebath to the weight of the fabric) is typically between 10:1 and 20:1.

-

Immerse the pre-wetted cotton fabric in the dyebath at room temperature.

-

Raise the temperature of the dyebath to the desired dyeing temperature (e.g., 60°C) over 20-30 minutes.

-

Run the dyeing for 30-45 minutes at this temperature to allow for dye exhaustion.

-

Add the pre-dissolved sodium carbonate to the dyebath to raise the pH to 10.5-11.0 for fixation.

-

Continue the dyeing for another 45-60 minutes for fixation.

-

Cool the dyebath and remove the dyed fabric.

5.2. Wash-off Process

The wash-off process is critical for removing unfixed and hydrolyzed dye, which is essential for achieving good wash fastness.[3][14]

Procedure:

-

Cold Rinse: Rinse the dyed fabric thoroughly with cold water to remove surface dye and residual alkali.

-

Hot Rinse: Rinse the fabric with hot water (70-80°C).[13]

-

Soaping: Treat the fabric in a bath containing a washing agent (1-2 g/L) at or near the boil (95-100°C) for 10-15 minutes.[13][14]

-

Hot Rinse: Rinse again with hot water.

-

Cold Rinse: Perform a final cold rinse.

-

Neutralization (optional): If necessary, neutralize the fabric with a dilute solution of acetic acid.

-

Dry the fabric.

Experimental Workflow for Dyeing and Wash-off:

Caption: A typical experimental workflow for exhaust dyeing and subsequent wash-off.

Conclusion

Remazol dyes, based on the vinyl sulfone reactive system, offer a versatile and effective method for dyeing cellulosic and protein fibers. Their ability to form covalent bonds with the fiber ensures high wash fastness and bright, vibrant shades. A thorough understanding of the underlying chemical principles and the influence of key process parameters such as pH, temperature, and electrolyte concentration is essential for optimizing the dyeing process to achieve high fixation yields and reproducible results. The detailed protocols provided in this guide serve as a foundation for researchers and professionals in the field to explore and innovate further in the application of these important reactive dyes.

References

- 1. Vinyl sulfone dyes - Wikipedia [en.wikipedia.org]

- 2. Effects of Salt Concentration on the Dyeing of Various Cotton Fabrics with Reactive Dyes [article.sapub.org]

- 3. Washing Off Reactive Dyes, Dyeing Rinsing Systems, Combined Cooling and Rinsing - Fibre2Fashion [fibre2fashion.com]

- 4. Vinyl Sulfone Reactive Dyes: High Color Fastness & Solubility [accio.com]

- 5. asianpubs.org [asianpubs.org]

- 6. File:Remazol Brilliant Blue R.svg - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. textilelearner.net [textilelearner.net]

- 9. austinpublishinggroup.com [austinpublishinggroup.com]

- 10. researchgate.net [researchgate.net]

- 11. What factors affect the fixation rate of reactive dyes? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]

- 12. ifatcc.org [ifatcc.org]

- 13. mdpi.com [mdpi.com]

- 14. sarex.com [sarex.com]

- 15. Influence of Process Parameters on Exhaustion, Fixation and Color Strength in Dyeing of Cellulose Fiber with Reactive Dye [gavinpublishers.com]

- 16. jsaer.com [jsaer.com]

- 17. researchgate.net [researchgate.net]

- 18. thaiscience.info [thaiscience.info]

A Technical Guide to the Spectral Properties of Remazol Brilliant Blue R

Introduction

Remazol Brilliant Blue R (RBBR), also known as Reactive Blue 19, is a synthetic anthraquinone dye widely utilized in the textile industry and various biotechnological applications.[1] Its chemical structure, characterized by an anthraquinone core, renders it highly colored and stable. Understanding the spectral properties of RBBR is crucial for its application in dyeing processes, as a model compound in wastewater treatment studies, and in biochemical assays. This technical guide provides an in-depth analysis of the spectral characteristics of RBBR, detailed experimental protocols for its analysis, and visualizations of its chemical structure and analytical workflows.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₂₂H₁₆N₂Na₂O₁₁S₃ | [2] |

| Molecular Weight | 626.54 g/mol | [2] |

| Appearance | Dark blue crystalline powder | [3] |

| CAS Number | 2580-78-1 | [3][2] |

I. UV-Visible Absorption Properties

RBBR exhibits strong absorption in the visible region of the electromagnetic spectrum, which is responsible for its brilliant blue color. The primary absorption peak is attributed to the π → π* electronic transitions within the conjugated anthraquinone chromophore.

Absorption Maxima (λmax)

The maximum absorption wavelength (λmax) of RBBR is consistently reported in the visible range, although the exact value can vary slightly depending on the solvent and pH of the solution.

| Wavelength (λmax) | Conditions | Reference |

| ~590 nm | Not specified | [4] |

| 595 nm | pH 7.0 | [5] |

| 594 nm | Not specified | [6] |

| 600 nm | pH 6.8 | [7] |

In addition to the main visible peak, RBBR also shows absorbance in the UV region, with a reported peak at 231 nm.[8]

Molar Absorption Coefficient (ε)

The molar absorption coefficient (also known as the extinction coefficient) of RBBR has been reported with significant variability in the literature, with values ranging from 5,000 to 10,000 M⁻¹cm⁻¹ for wavelengths around 590 nm.[4] This variation may be attributed to differences in experimental conditions, such as solvent purity, pH, and the presence of interfering substances.

II. Factors Influencing Spectral Properties

Effect of pH

The pH of the aqueous solution significantly influences the absorption spectrum of RBBR. The removal efficiency of RBBR via adsorption is highly pH-dependent, with optimal removal often observed at acidic pH values, around pH 2.[9][10] This is due to the protonation of functional groups on the adsorbent surface, leading to stronger electrostatic interactions with the anionic dye molecules.[9] Conversely, enzymatic decolorization of RBBR can be effective over a wider pH range, from 5 to 8.5.[11] The degradation of RBBR through photocatalysis is also influenced by pH, with optimal degradation often observed at acidic pH 5.[12]

Solvatochromism

While detailed studies on the solvatochromism of RBBR are not extensively available in the provided search results, the phenomenon of solvatochromism describes the shift in the spectral absorption or emission bands of a solute in response to a change in the polarity of the solvent.[13] Given the polar nature of the sulfonate groups in RBBR, it is expected that its spectral properties would be influenced by the polarity of the solvent system.

III. Fluorescence Properties

Information regarding the fluorescence properties of Remazol Brilliant Blue R is not extensively detailed in the provided search results. Fluorescence spectroscopy is a technique that analyzes the fluorescence emitted from a sample after it has been excited by a beam of light, typically UV light.[14][15] The process involves the excitation of electrons to a higher energy state, followed by the emission of a photon as the electron returns to the ground state.[14] The resulting emission spectrum is often a mirror image of the excitation spectrum.[15]

IV. Experimental Protocols

Preparation of RBBR Stock Solution

A standard stock solution of RBBR can be prepared by dissolving a known mass of the dye powder in deionized water or a suitable buffer to achieve a desired concentration. For example, a 10 mg/L solution can be prepared for UV-Vis spectral analysis.[16]

UV-Visible Spectrophotometry

-

Instrumentation : A double-beam UV-Vis spectrophotometer is typically used for spectral analysis.

-

Procedure :

-

Calibrate the spectrophotometer using a blank solution (the solvent used to dissolve the RBBR).

-

Fill a quartz cuvette with the RBBR solution of known concentration.

-

Scan the absorbance of the solution over a desired wavelength range (e.g., 200-800 nm).

-

The wavelength at which the maximum absorbance is recorded is the λmax.

-

-

Quantitative Analysis : The concentration of an unknown RBBR solution can be determined using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorption coefficient, b is the path length of the cuvette, and c is the concentration.

V. Visualizations

References

- 1. Remazol Brilliant Blue R | 2580-78-1 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. Remazol Brilliant Blue R, pure 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Absorption [Remazol Brilliant Blue R] | AAT Bioquest [aatbio.com]

- 9. mdpi.com [mdpi.com]

- 10. Biosorption of Remazol Brilliant Blue R dye onto chemically modified and unmodified Yarrowia lipolytica biomass - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Decolorization and biodegradation of remazol brilliant blue R by bilirubin oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fluorescence spectroscopy - Wikipedia [en.wikipedia.org]

- 15. horiba.com [horiba.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of Remazol Dyes with Proteins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical principles and practical applications of Remazol dyes for the covalent modification of proteins. It details the mechanism of action, experimental protocols, and quantitative data relevant to researchers in molecular biology, biochemistry, and drug development.

Core Mechanism: Covalent Modification by Vinyl Sulfone Chemistry

Remazol dyes are a class of reactive dyes that form stable, covalent bonds with proteins. The key to their reactivity lies in the vinyl sulfone group (-SO₂-CH=CH₂) or a precursor, typically a β-sulfatoethylsulfone group (-SO₂-CH₂-CH₂-OSO₃Na). Under alkaline conditions, the precursor undergoes an elimination reaction to form the highly reactive vinyl sulfone moiety.

This electrophilic vinyl sulfone group then readily reacts with nucleophilic functional groups present on the side chains of amino acid residues within the protein. This proceeds via a Michael-type addition reaction, resulting in a stable thioether or amine linkage.

The primary amino acid targets for Remazol dyes are:

-

Cysteine: The sulfhydryl group (-SH) of cysteine is a potent nucleophile and reacts readily with the vinyl sulfone group.

-

Lysine: The ε-amino group (-NH₂) of lysine is another primary target for covalent modification.

-

Histidine: The imidazole ring of histidine can also react, particularly at higher pH values.

The reaction is highly dependent on pH, with alkaline conditions (typically pH 8-10) being optimal for both the formation of the vinyl sulfone group and the deprotonation of the nucleophilic amino acid side chains, thereby increasing their reactivity.

Reaction Pathway Diagram

Caption: Chemical activation and covalent reaction of Remazol dyes with protein nucleophiles.

Quantitative Data on Dye-Protein Interactions

The interaction between Remazol dyes and proteins can be quantified to understand binding affinity and reaction kinetics. The following table summarizes key quantitative data from studies on Remazol dye-protein interactions.

| Dye | Protein | Method | Dissociation Constant (Kd) | Reference |

| Remazol Yellow GGL | Prealbumin | Equilibrium Dialysis | KH = 3.3 µM, KL = 258 µM | [1] |

| Remazol Yellow GGL | Albumin | Equilibrium Dialysis | KH = 5.8 µM, KL = 282 µM | [1] |

Note: KH and KL refer to high and low-affinity binding sites, respectively.

Experimental Protocols

Precise and reproducible experimental protocols are crucial for the successful labeling of proteins with Remazol dyes. Below are detailed methodologies for key experiments.

Protocol for Pre-staining Proteins for SDS-PAGE

This protocol is adapted from methods described for generating multicolored prestained protein markers.[2][3][4]

Materials:

-

Protein of interest (5-10 mg)

-

Remazol dye (e.g., Remazol Brilliant Blue R)

-

100 mM Sodium Carbonate buffer, pH 10.0

-

10% (w/v) Sodium Dodecyl Sulfate (SDS) solution

-

Crystalline lysine

-

SDS-PAGE sample buffer (e.g., Laemmli buffer)

-

Water bath or incubator at 60°C

Procedure:

-

Protein Preparation: Dissolve the protein in the 100 mM sodium carbonate buffer to a final concentration of 1-2 mg/mL.

-

Dye Solution Preparation: Prepare a 10 mg/mL solution of the Remazol dye in 10% SDS.

-

Labeling Reaction: a. To 50 µL of the protein solution, add 50 µL of the Remazol dye solution. b. Incubate the mixture at 60°C for 30-60 minutes.[3][4]

-

Reaction Quenching: Stop the reaction by adding 10 mg of crystalline lysine. The excess lysine will react with any remaining active dye.

-

Sample Preparation for Electrophoresis: a. Mix the labeled protein solution with an appropriate volume of SDS-PAGE sample buffer. b. The sample can be stored at -20°C for several months.[4]

-

SDS-PAGE Analysis: Load the labeled protein sample onto an SDS-PAGE gel and run the electrophoresis as per standard procedures. The protein bands can be visualized directly during the run.

Experimental Workflow Diagram

Caption: Workflow for labeling proteins with Remazol dyes for SDS-PAGE analysis.

Factors Influencing the Reaction

Several factors can influence the efficiency and specificity of the labeling reaction between Remazol dyes and proteins. Understanding these factors is critical for optimizing experimental outcomes.

Logical Relationship Diagram

Caption: Key factors influencing the covalent labeling of proteins by Remazol dyes.

Conclusion

Remazol dyes offer a robust and versatile method for the covalent labeling of proteins. The underlying mechanism, based on the reaction of the vinyl sulfone group with protein nucleophiles, provides a stable and efficient means of conjugation. By carefully controlling experimental parameters such as pH, temperature, and reactant concentrations, researchers can achieve specific and reproducible labeling for a wide range of applications, from protein visualization in electrophoresis to the development of bioconjugates. This guide provides the foundational knowledge and practical protocols to effectively utilize Remazol dyes in protein research and development.

References

- 1. Interaction of the dye Remazol Yellow GGL to prealbumin and albumin studied by affinity phase partition, difference spectroscopy and equilibrium dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Multicolored Prestained Standard Protein Marker Generation Using a Variety of Remazol Dyes for Easy Visualization of Protein Bands During SDS-PAGE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Navigating the Spectrum of Safety: A Technical Guide to Remazol Dyes

For Researchers, Scientists, and Drug Development Professionals

Remazol dyes, a class of reactive dyes widely utilized in various scientific and industrial applications, offer vibrant and lasting coloration. However, their reactive nature necessitates a thorough understanding of their safety profiles and handling requirements to ensure the well-being of laboratory personnel and the integrity of research. This in-depth technical guide provides a comprehensive overview of the safety and handling precautions, toxicological profile, and standardized experimental protocols relevant to Remazol dyes.

General Safety and Handling Precautions

Proper handling and storage of Remazol dyes are paramount to minimizing exposure risks. The following procedures should be strictly adhered to in any laboratory setting.

1.1. Personal Protective Equipment (PPE)

A comprehensive barrier between the user and the chemical is the first line of defense. All personnel handling Remazol dyes should be equipped with the following PPE:

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and dust particles.[1][2]

-

Hand Protection: Wear appropriate chemical-resistant gloves, such as nitrile or PVC gloves.[3] Gloves should be inspected before use and disposed of properly after handling.

-

Respiratory Protection: In situations where dust or aerosols may be generated, a NIOSH-approved respirator is essential to prevent inhalation.[1][3] Individuals with chronic respiratory problems should avoid working with reactive dye powders.[3]

-

Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.[2]

1.2. Engineering Controls

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust and vapors.[1] Facilities should be equipped with an eyewash station and a safety shower for immediate use in case of accidental exposure.[1]

1.3. Handling and Storage

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][2]

-

Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1][4]

-

Do not eat, drink, or smoke in areas where Remazol dyes are handled or stored.[3][4]

Toxicological Profile

The toxicological properties of Remazol dyes, particularly their potential for sensitization and the characteristics of their azo dye structure, warrant careful consideration.

2.1. Acute Toxicity

The primary concerns with acute exposure to Remazol dyes are irritation and sensitization.[2][6]

-

Eye and Skin Irritation: Direct contact may cause irritation to the eyes and skin.[1][4]

-

Respiratory and Digestive Tract Irritation: Inhalation or ingestion of dye powders can lead to irritation of the respiratory and digestive tracts.[1]

2.2. Sensitization

A significant health hazard associated with reactive dyes is their potential to act as sensitizers.

-

Respiratory Sensitization: Inhalation of reactive dye dust can lead to respiratory sensitization, which may result in occupational asthma.[1][2] Once an individual is sensitized, even minimal re-exposure can trigger allergic reactions.[1]

-

Skin Sensitization: Some reactive dyes are also recognized as skin sensitizers, capable of causing allergic contact dermatitis.[1][2][5]

2.3. Mutagenicity and Carcinogenicity

Many Remazol dyes belong to the azo class of dyes. While not all azo dyes are mutagenic or carcinogenic, some can be metabolized to form aromatic amines, which are known to have genotoxic and carcinogenic properties. The toxicological properties of many specific Remazol dyes have not been fully investigated in this regard.[1]

2.4. Ecotoxicity

Remazol dyes can be persistent in the environment and may be toxic to aquatic life. The following table summarizes available ecotoxicity data for select Remazol dyes.

| Dye Name | Organism | Test | Result | Reference |

| Remazol Yellow RR | Bacteria (activated sludge) | EC50 (3 h) | > 10,000 mg/L | [4] |

| Remazol Royal SAM 01 | Fish (Brachydanio rerio) | LC50 (96 h) | > 100 mg/L | [7] |

| Remazol Royal SAM 01 | Bacteria (activated sludge) | IC50 (3 h) | > 100 mg/L | [7] |

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

3.1. First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

-

Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[1][3]

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

3.2. Spill and Leak Procedures

-

Small Spills: Wear appropriate PPE. Carefully sweep up the spilled material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1]

-

Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Prevent the spill from entering drains or waterways. Contain the spill and clean it up using methods that do not generate dust.

Experimental Protocols for Toxicity Assessment

The following are summaries of standard OECD guidelines for assessing the toxicity of chemical substances, which are applicable to Remazol dyes.

4.1. Acute Oral Toxicity (OECD 420, 423)

-

Principle: These methods are alternatives to the traditional LD50 test and aim to determine the acute oral toxicity of a substance with fewer animals.

-

Methodology (OECD 420 - Fixed Dose Procedure):

-

A sighting study is performed to determine the appropriate starting dose.

-

Groups of animals of a single sex (usually females) are dosed at one of a series of fixed dose levels (5, 50, 300, 2000 mg/kg).

-

The presence or absence of toxicity or mortality determines the next dosing step.

-

Animals are observed for a minimum of 14 days for signs of toxicity and mortality.

-

-

Methodology (OECD 423 - Acute Toxic Class Method):

-

A stepwise procedure is used with three animals of a single sex per step.

-

Dosing is initiated at a predetermined level based on the expected toxicity.

-

The outcome (mortality or no mortality) in one step determines the dose for the next step.

-

The substance is classified into a toxicity category based on the results.

-

4.2. Acute Dermal Toxicity (OECD 402)

-

Principle: To determine the health hazards likely to arise from a short-term dermal exposure to a substance.

-

Methodology:

-

The test substance is applied to a small area of the shaved skin of the test animal (typically a rabbit or rat).

-

The treated area is covered with a porous gauze dressing for 24 hours.

-

Animals are observed for 14 days for signs of toxicity and mortality.

-

A necropsy is performed on all animals at the end of the study.

-

4.3. Acute Inhalation Toxicity (OECD 403)

-

Principle: To assess the health hazards from short-term exposure to a substance via inhalation.

-

Methodology:

-

Animals (usually rats) are exposed to the test substance as a gas, vapor, or aerosol in a dynamic inhalation chamber for a defined period (typically 4 hours).

-

Multiple concentration groups are typically used.

-

Animals are observed for at least 14 days for signs of toxicity and mortality.

-

4.4. Skin Irritation/Corrosion (OECD 404, 431, 439)

-

Principle: To determine the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage. In vitro methods are prioritized.

-

Methodology (OECD 431 - In Vitro Skin Corrosion: Reconstructed Human Epidermis Test):

-

The test substance is applied topically to a three-dimensional reconstructed human epidermis (RhE) model.

-

The viability of the cells is measured after a specific exposure time.

-

A decrease in cell viability below a certain threshold indicates a corrosive potential.

-

-

Methodology (OECD 439 - In Vitro Skin Irritation: Reconstructed Human Epidermis Test):

-

Similar to OECD 431, the test substance is applied to an RhE model.

-

Cell viability is measured after exposure and a post-incubation period.

-

A reduction in cell viability below a defined threshold classifies the substance as an irritant.

-

-

Methodology (OECD 404 - Acute Dermal Irritation/Corrosion - In Vivo):

-

This in vivo test is performed if in vitro data is not sufficient.

-

The substance is applied to the shaved skin of an animal (usually a rabbit).

-

The site is observed for erythema (redness) and edema (swelling) at specific intervals.

-

4.5. Eye Irritation/Corrosion (OECD 405)

-

Principle: To determine the potential of a substance to cause reversible or irreversible eye damage.

-

Methodology:

-

A weight-of-evidence analysis of existing data is performed first.

-

If necessary, the test substance is instilled into the conjunctival sac of one eye of an animal (usually a rabbit).

-

The eye is examined for corneal opacity, iris lesions, and conjunctival redness and swelling at specific intervals.

-

4.6. Skin Sensitization (OECD 406)

-

Principle: To determine if a substance has the potential to cause allergic contact dermatitis.

-

Methodology (Guinea Pig Maximization Test - GPMT):

-

Induction phase: The test substance is administered to guinea pigs via intradermal injection (with adjuvant) and topical application.

-

Challenge phase: After a rest period, a non-irritating concentration of the substance is applied topically to a naive skin site.

-

The skin reaction at the challenge site is observed and scored.

-

Visualized Safety Workflows

To further aid in the safe handling of Remazol dyes, the following diagrams illustrate key safety procedures.

References

Remazol Brilliant Blue R: A Comprehensive Technical Guide for its Application as a Laccase Substrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the use of Remazol Brilliant Blue R (RBBR), an anthraquinonic dye, as a versatile and reliable substrate for the measurement of laccase activity. This document provides a detailed overview of the underlying enzymatic principles, comprehensive experimental protocols, and a summary of key quantitative data, making it an essential resource for researchers in enzymology, environmental science, and drug development.

Introduction: The Laccase-RBBR System

Laccases (benzenediol:oxygen oxidoreductase; EC 1.10.3.2) are a class of multi-copper containing enzymes that catalyze the oxidation of a broad range of phenolic and non-phenolic compounds, coupled with the reduction of molecular oxygen to water. Their low substrate specificity makes them attractive biocatalysts for a variety of applications, including bioremediation, pulp bleaching, and the development of biosensors.

Remazol Brilliant Blue R (RBBR) is a synthetic anthraquinone dye widely used in the textile industry. Due to its complex aromatic structure, it is often recalcitrant to conventional wastewater treatment methods. However, this same structural complexity makes it an excellent substrate for laccase. The enzymatic degradation of RBBR by laccase results in a quantifiable decolorization, which forms the basis of a simple and effective spectrophotometric assay for laccase activity. The decolorization of RBBR by laccase is a direct result of the oxidation and subsequent breakdown of its chromophoric structure.

Quantitative Data Summary

The efficiency of laccase-mediated RBBR decolorization is influenced by several factors, including the source of the laccase, pH, temperature, and enzyme concentration. The following tables summarize key quantitative data from various studies.

| Laccase Source | Optimal pH | Optimal Temperature (°C) | Decolorization (%) | Time (h) | Reference |

| Pleurotus ostreatus | 4.0 | 30 | 70 | Not Specified | [1] |

| Trametes trogii | 5.0 | 50 | 97 | Not Specified | [2] |

| Ganoderma lucidum | 4.0 | 35 | 50.3 | 0.5 | [2][3] |

| Lentinus crinitus (on coffee husk) | ~4.0 | Not Specified | 76 | 24 | [4] |

| Lentinus crinitus (on citric pulp) | ~6.0 | Not Specified | 74 | 24 | [4] |

| Polyporus brumalis | 4.0 | 20 | Effective decolorization | Not Specified | [5] |

| Trametes pubescens (immobilized) | Not Specified | Not Specified | 44 | 42 | [6] |

| Aspergillus spp. (immobilized) | 7.0 | 60 | 75 | 72 | [7] |

| Marasmius cladophyllus | Optimized around 5.5 | Optimized around 30 | >95 | 288 (12 days) | [8] |

| Coriolus versicolor | 4.0 | 30 | 80.4 | Not Specified | [9][10] |

| Laccase Source | Substrate | KM (mM) | Vmax (µmol/min) | Reference |

| Oudemansiella canarii (free laccase) | RBBR | 0.126 ± 0.044 | 1.412 ± 0.295 | [11] |

| Oudemansiella canarii (immobilized laccase) | RBBR | 0.159 ± 0.050 | 1.214 ± 0.242 | [11] |

| Polyporus brumalis | o-tolidine | 0.685 | 0.147 OD/min/unit | [5] |

| Cerrena sp. RSD1 | ABTS | 0.036 | 52515 s-1 (kcat) | [12] |

Experimental Protocols

This section provides a detailed methodology for the spectrophotometric assay of laccase activity using RBBR as a substrate.

Reagent Preparation

-

Buffer Solution: Prepare a 0.1 M sodium acetate buffer and adjust the pH to the optimal value for the specific laccase being used (typically between 4.0 and 5.0).

-

RBBR Stock Solution: Prepare a stock solution of Remazol Brilliant Blue R (e.g., 1 g/L) in distilled water. The final concentration in the assay will need to be optimized, but a common starting point is 50-100 mg/L.[10]

-

Laccase Solution: Prepare a solution of the laccase enzyme (crude or purified) in the buffer solution. The concentration should be adjusted to ensure a linear rate of decolorization over the desired time course.

Laccase Activity Assay Protocol

-

Reaction Mixture Preparation: In a suitable reaction vessel (e.g., a cuvette or a microplate well), combine the buffer solution and the RBBR stock solution to achieve the desired final concentrations.

-

Temperature Equilibration: Incubate the reaction mixture at the optimal temperature for the laccase activity for a few minutes to ensure temperature equilibrium.

-

Initiation of Reaction: Add the laccase solution to the reaction mixture to initiate the enzymatic reaction. Mix gently.

-

Spectrophotometric Measurement: Immediately measure the absorbance of the reaction mixture at the maximum absorbance wavelength of RBBR, which is approximately 592 nm.[13]

-

Time-Course Measurement: Continue to measure the absorbance at regular time intervals (e.g., every 5-10 minutes) for a defined period (e.g., 30-60 minutes).

-

Control: Prepare a control reaction without the laccase enzyme to account for any non-enzymatic decolorization of RBBR.

Calculation of Laccase Activity

The decolorization of RBBR can be expressed as a percentage using the following formula:

Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100

Laccase activity can also be expressed in Units (U), where one unit is defined as the amount of enzyme that catalyzes the transformation of 1 µmol of substrate per minute. To calculate this, a standard curve of RBBR concentration versus absorbance is required.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the laccase assay using RBBR.

RBBR Degradation Pathway

The enzymatic degradation of Remazol Brilliant Blue R by laccase is a complex process involving several steps. The initial attack by laccase leads to the formation of phenoxy radicals, which then undergo further non-enzymatic reactions, ultimately leading to the breakdown of the chromophore. Studies have identified several intermediates and final products of RBBR degradation.[14][15]

Caption: Proposed degradation pathway of RBBR by laccase.

Laccase Gene Expression Induction

The production of laccase by many fungi is inducible by various aromatic compounds, including dyes like RBBR. This induction occurs at the transcriptional level, where these compounds trigger signaling pathways that lead to the upregulation of laccase gene expression.

Caption: General signaling pathway for laccase induction.

Conclusion

Remazol Brilliant Blue R serves as an effective and convenient substrate for assaying laccase activity. The straightforward spectrophotometric method, coupled with the dye's stability and commercial availability, makes it a valuable tool for researchers across various scientific disciplines. This guide provides the essential data and protocols to successfully implement the laccase-RBBR assay in a laboratory setting. Further research into the specific degradation pathways and the mechanisms of laccase induction will continue to enhance the utility of this enzyme-substrate system in both fundamental research and applied biotechnology.

References

- 1. scispace.com [scispace.com]

- 2. Optimization of Laccase from Ganoderma lucidum Decolorizing Remazol Brilliant Blue R and Glac1 as Main Laccase-Contributing Gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Laccase: addressing the ambivalence associated with the calculation of enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Induction and Transcriptional Regulation of Laccases in Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Laccase-mediated Remazol Brilliant Blue R decolorization in a fixed-bed bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Determination of Assay for Laccase of Bacillus subtilis WPI with Two Classes of Chemical Compounds as Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 13. researchgate.net [researchgate.net]

- 14. Transformation pathway of Remazol Brilliant Blue R by immobilised laccase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Genesis of a Textile Revolution: A Technical History of Remazol Reactive Dyes

A deep dive into the discovery, chemical principles, and foundational experimental protocols of vinyl sulfone-based reactive dyes, which permanently transformed textile coloration.

Executive Summary

The mid-20th century marked a pivotal era in textile chemistry, highlighted by the invention of reactive dyes—a class of colorants that form stable, covalent bonds with fibers. Among the most significant innovations in this field was the development of Remazol® dyes by Hoechst AG in the 1950s. Patented in 1949 and commercially launched in 1958, these dyes introduced the vinyl sulfone (VS) reactive group, offering brilliant shades and exceptional wash fastness, particularly on cellulosic fibers like cotton.[1][2] This guide provides a technical exploration of the history, core chemistry, and application principles of Remazol dyes, tailored for chemical researchers and textile scientists.

Historical Context and Discovery

The quest for dyes with superior wet fastness was a long-standing challenge in the textile industry. Prior colorants, such as direct dyes, relied on weaker intermolecular forces for fiber adhesion, leading to poor color retention during washing.[3] The breakthrough came in 1954 when Rattee and Stephen of Imperial Chemical Industries (ICI) patented the first reactive dyes, the Procion® range, which used a dichlorotriazinyl group to react with cellulose.[4][5]

Close on their heels, chemists at Farbwerke Hoechst in Germany pioneered a different reactive chemistry. The foundational patent for dyes containing a vinyl sulfone group was filed in 1949 by Johannes Heyna and Wilhelm Schumacher.[2][6] These were initially marketed in 1952 as Remalan dyes for wool.[7] The major commercial breakthrough for cotton dyeing came in 1958 with the launch of the Remazol brand.[1][5] This new class was based on the β-sulfatoethylsulfone group, a stable precursor that, under alkaline conditions, transforms into the highly reactive vinyl sulfone group.[2][8] This "masked" reactive group offered greater stability in the dyebath compared to other reactive chemistries, a significant advantage for practical application.[8]

The Core Chemistry: Vinyl Sulfone Reactive Dyes

The ingenuity of Remazol dyes lies in the vinyl sulfone (-SO₂-CH=CH₂) reactive group.[2] However, in their commercial form, the dyes contain the more stable sodium β-sulfatoethylsulfone (-SO₂-CH₂-CH₂-OSO₃Na) group. This precursor form is water-soluble and exhibits low reactivity, preventing premature hydrolysis (reaction with water) in the dyebath.[8]

Activation and Fixation Mechanism

The dyeing process occurs in two key stages:

-

Activation: In the presence of an alkali such as sodium carbonate (soda ash) or sodium hydroxide, the stable β-sulfatoethylsulfone group undergoes an elimination reaction. The sulfate group is cleaved, forming the highly electrophilic vinyl sulfone moiety.[8]

-

Covalent Bonding: The activated vinyl sulfone group then reacts with nucleophilic groups on the fiber. For cellulosic fibers (e.g., cotton), it reacts with the hydroxyl (-OH) groups via a Michael-type nucleophilic addition.[9] This forms a stable ether linkage, permanently grafting the dye's chromophore to the fiber.[3][10]

This two-step process is fundamental to the success of Remazol dyes, allowing for controlled exhaustion of the dye onto the fiber before initiating the irreversible fixation reaction.

Quantitative Data and Performance

The performance of reactive dyes is primarily measured by their fixation efficiency—the percentage of dye that covalently bonds to the fiber versus the amount lost to hydrolysis. Vinyl sulfone dyes are known for their high fixation yields.

| Parameter | Condition | Typical Value/Range | Reference |

| Fixation Temperature | Exhaust Dyeing (Cotton) | 60°C - 80°C | [11][12][13] |

| Optimal Fixation pH | Cotton | 10.5 - 12.0 | [13] |

| Fixing Agent | Exhaust Dyeing | Sodium Carbonate (Soda Ash) or Sodium Hydroxide | [4][11] |

| Electrolyte | Exhaust Dyeing | Sodium Chloride or Glauber's Salt (50-80 g/L) | [11][14] |

| Fixation Yield | Optimized Conditions | 60% - 90% | [13] |

Note: Values are representative for typical vinyl sulfone dyes and can vary based on the specific dye structure, substrate, and application method.

Generalized Experimental Protocols

The application of Remazol dyes follows a multi-step process designed to maximize exhaustion and fixation while minimizing hydrolysis.

Protocol for Exhaust Dyeing of Cotton

This method is common for dyeing cotton yarns or fabrics in batches.

-

Dye Bath Preparation:

-

Dye Exhaustion:

-

The pre-dissolved Remazol dye is added to the bath. The temperature is gradually raised (e.g., to 60°C).[13]

-

An electrolyte, such as Glauber's salt (sodium sulfate) or common salt (sodium chloride), is added in portions.[15][16] The salt reduces the negative charge on the cotton fiber surface, promoting the migration of the anionic dye from the water onto the fiber.[16] The machine is run for 30-45 minutes to allow for dye exhaustion.

-

-

Alkali Fixation:

-

After the exhaustion phase, a pre-dissolved alkali (e.g., soda ash) is added to the dye bath to raise the pH to the optimal level for fixation (pH 10.5-12).[11][16]

-

This initiates the activation of the dye and its covalent reaction with the cellulose. The process is continued at the target temperature for 45-60 minutes.[11][13]

-

-

Washing-Off (Soaping):

-

The dye bath is drained, and the fabric is rinsed with cold water to remove residual alkali and salt.[17]

-

A critical "soaping" step follows, where the fabric is washed at or near boiling temperature with a detergent.[11][16] This process is essential to remove any unfixed or hydrolyzed dye from the fabric surface, ensuring maximum wet fastness and preventing color bleeding.

-

The fabric is then given final hot and cold rinses and dried.[16]

-

Legacy and Conclusion